Ethyl 2-amino-2-(4-methylphenyl)acetate
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Overview
Description
Ethyl 2-amino-2-(4-methylphenyl)acetate is an organic compound with the molecular formula C11H15NO2. It is also known by its IUPAC name, ethyl 4-toluidinoacetate. This compound is characterized by the presence of an ethyl ester group, an amino group, and a 4-methylphenyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-(4-methylphenyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with 4-methylaniline in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 4-methylaniline attacks the carbon atom of ethyl bromoacetate, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(4-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 2-amino-2-(4-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(4-methylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 2-amino-2-(4-methylphenyl)acetate can be compared with similar compounds such as:
Ethyl 2-amino-2-phenylacetate: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.
Ethyl 2-amino-2-(4-chlorophenyl)acetate: Contains a chlorine atom instead of a methyl group, which can significantly alter its reactivity and applications.
Properties
CAS No. |
500772-83-8 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-amino-2-(4-methylphenyl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7,10H,3,12H2,1-2H3 |
InChI Key |
DSKQRYBPFPGISF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)N |
Origin of Product |
United States |
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